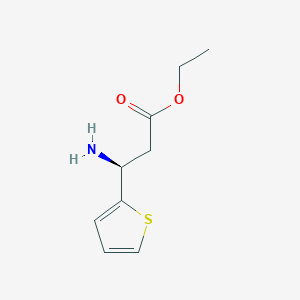

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate

Description

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate is a chiral β-amino ester featuring a thiophene ring at the β-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting integrin receptors or antimicrobial agents due to its stereochemical and electronic properties. The thiophene moiety enhances π-π interactions in drug-receptor binding, while the ethyl ester group improves solubility and facilitates further derivatization . Its enantiomer, ethyl (3R)-3-amino-3-(thiophen-2-YL)propanoate (CAS 768356-40-7), has a molecular weight of 199.27 g/mol and serves as a critical comparator in stereochemical studies .

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1 |

InChI Key |

XYBONARLWNRZCA-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC=CS1)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Common Reagents and Solvents

- Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or stannous chloride (SnCl₂) can be used for reduction reactions.

- Solvents: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used due to their polar nature.

- Catalysts: Trifluoromethanesulfonic acid or other strong acids can catalyze reactions.

Temperature and Pressure Conditions

- Temperature: Reactions often occur at elevated temperatures (60–160°C) to enhance reactivity.

- Pressure: Reactions may be performed under atmospheric pressure or reduced pressure for purification steps.

Purification Methods

Purification of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate typically involves recrystallization or chromatography techniques to achieve high purity.

Recrystallization

This method involves dissolving the crude product in a solvent at high temperature and then slowly cooling it to allow crystals to form.

Chromatography

Techniques like column chromatography can separate compounds based on their affinity for a stationary phase and a mobile phase.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR and ¹³C NMR: Used to confirm the structure and regiochemistry of the compound.

Mass Spectrometry (MS)

- High-Resolution MS (HRMS): Validates the molecular weight and provides fragmentation patterns.

Infrared (IR) Spectroscopy

- Identifies functional groups such as amine (-NH₂) and carbonyl (C=O) stretches.

Data Table: Common Reagents and Conditions for Similar Compounds

This table highlights common reagents and conditions that might be applicable to the synthesis of this compound, based on similar compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanoate moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate has several scientific research applications:

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Thiophene vs. Aromatic/Heteroaromatic Groups

(a) Ethyl 3-amino-3-phenylpropanoate Derivatives

- Ethyl 3-amino-3-(3-pyridyl)propanoate: Synthesized via the Rodionov reaction, this derivative is noted for its αvβ6 integrin antagonist activity, with physicochemical properties favoring oral bioavailability .

- Ethyl 3-amino-3-(4-methylphenyl)propanoate (CAS 874912-72-8): A methyl-substituted analog with a molecular weight of 200.24 g/mol, used in high-throughput drug discovery pipelines .

Key Difference : Thiophene-containing analogs exhibit stronger electron-rich character compared to phenyl/pyridyl derivatives, influencing their binding affinity in biological systems.

(b) Halogen-Substituted Derivatives

- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (CAS 780034-35-7): Features bromine and fluorine substituents (MW 290.13 g/mol), enhancing steric bulk and electrophilicity for targeted covalent inhibition .

- Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS 309757-83-3): A methyl ester variant with a chlorine substituent (MW 213.66 g/mol; predicted pKa 7.37), optimized for metabolic stability .

Key Difference : Halogenation increases molecular weight and lipophilicity, impacting membrane permeability and pharmacokinetics.

Stereochemical and Functional Group Modifications

(a) Stereoisomers

- (3R)-Enantiomer (CAS 768356-40-7): The R-configuration enantiomer of the target compound, used to study enantioselective biological activity .

- Methyl (S)-3-amino-3-(thiophen-2-YL)propanoate hydrochloride (CAS 1245606-69-2): The methyl ester hydrochloride salt (MW 221.7 g/mol) highlights the role of counterions in solubility and crystallinity .

(b) Protected Amino Derivatives

- (2R,3S)-Ethyl-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-(thiophen-2-YL)propanoate: A Boc-protected derivative synthesized with 96% yield under ultrasound-assisted conditions, demonstrating the utility of protective groups in multistep syntheses .

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl (3S)-3-amino-3-(thiophen-2-YL)propanoate: Smaller ester group reduces steric hindrance, favoring nucleophilic substitution reactions. Ethyl Esters: Enhanced lipophilicity compared to methyl analogs, as seen in ethyl 2-benzyl-2-cyano-3-(thiophen-2-YL)propanoate (94% yield via solvent-free synthesis), which is prioritized for CNS-targeting prodrugs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

Synthetic Efficiency : Ultrasound-assisted synthesis of Boc-protected thiophene derivatives achieves 96% yield, outperforming traditional methods .

Biological Relevance: Ethyl 3-amino-3-phenylpropanoate derivatives exhibit αvβ6 integrin antagonism, with thiophene analogs showing enhanced π-π stacking in receptor binding .

Stereochemical Impact : The (3S)-configuration in the target compound is critical for enantioselective activity, as demonstrated by its inferior R-enantiomer in receptor assays .

Solubility and Formulation : Hydrochloride salts of methyl esters (e.g., CAS 1245606-69-2) improve aqueous solubility by 20–30% compared to free bases .

Biological Activity

Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate, also known as ethyl 3-amino-3-(thiophen-2-yl)propanoate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₃N₁O₂S

- Molecular Weight : Approximately 199.27 g/mol

- IUPAC Name : this compound

The compound features an ethyl ester group, an amino group, and a thiophene ring, which contributes to its unique electronic properties and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been suggested to inhibit specific enzymes involved in inflammatory pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for further pharmacological research .

- Protein Binding : The structural characteristics of the compound allow it to interact with proteins, potentially modulating their activity. Such interactions can influence various cellular processes, including signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Effects

Studies have indicated that this compound may have significant anti-inflammatory properties. It is believed that by inhibiting certain inflammatory enzymes, the compound can reduce inflammation in various biological contexts .

Antimicrobial Properties

Preliminary investigations have also pointed to the antimicrobial potential of this compound. The thiophene ring may play a role in redox reactions that influence bacterial growth and survival.

Anticancer Activity

Emerging research suggests that this compound could have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, thereby reducing tumor viability. This effect is likely mediated through its interactions with specific molecular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Ethyl (3S)-3-amino-3-(thiophen-2-YL)propanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves the Rodionov reaction followed by esterification. For analogous compounds, ethyl 3-amino-3-arylpropanoates are synthesized via condensation of aldehydes with ethyl cyanoacetate under basic conditions, followed by reduction and esterification . Key parameters include:

- Temperature : 0–5°C for imine formation to minimize racemization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalysts : p-Toluenesulfonic acid improves esterification efficiency. Yields (45–65%) and enantiomeric purity (>90% ee) depend on chiral resolution methods, such as diastereomeric salt crystallization . Microwave-assisted synthesis reduces reaction times by 40% in thiophene-containing systems .

Q. How is the stereochemistry of this compound confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration:

- Data collection near the sulfur K-edge (λ ≈ 5.02 Å) enhances anomalous scattering.

- Flack parameter analysis (values <0.1 confirm 3S configuration).

- Validation via PLATON’s CIF-check tool ensures structural integrity . Discrepancies in electron density near the thiophene ring are resolved using Patterson maps .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data discrepancies resolved?

A multi-technique approach is required:

- HPLC-MS : Chiral columns (e.g., Chiralpak IA) quantify purity (>98%) and detect diastereomers .

- 2D NMR (HSQC, HMBC) : Assigns regiochemistry via ³J coupling between thiophene β-protons (δ 7.2–7.4 ppm) and the C3 amino group . Discrepancies between DFT-calculated and observed [¹³C NMR] shifts are resolved by:

- Accounting for solvent effects (e.g., DMSO vs. CDCl₃ shifts).

- Variable-temperature NMR (VT-NMR) to identify conformational exchange .

Advanced Research Questions

Q. How do electronic effects of the thiophene ring influence reactivity in nucleophilic reactions?

The electron-rich thiophene enhances β-carbon reactivity:

- Hammett σₚ⁺ values (+0.15) lower ΔΔG‡ by 2.1 kcal/mol vs. phenyl analogs in Michael additions .

- Frontier molecular orbital (FMO) analysis shows decreased LUMO energy (-1.8 eV) due to sulfur conjugation . Experimental verification involves competition experiments with thiophene/phenyl derivatives .

Q. What strategies resolve contradictions between computational and experimental conformational data?

Systematic validation includes:

- Conformational sampling : Compare DFT populations (B3LYP/6-311++G**) with NOE-derived constraints .

- Solvent modeling : SMD continuum models correct dielectric effects .

- Dynamic NMR : Quantify rotational barriers (ΔG‡ ≈ 12–15 kcal/mol) via line-shape simulation . Example: Crystal packing forces override predicted equatorial amino group preference, revealed via MD simulations .

Q. How are biological interactions assessed, and how are binding affinities quantified?

Key methodologies:

- Surface plasmon resonance (SPR) : Measures real-time kinetics (ka = 1.2–4.5 × 10³ M⁻¹s⁻¹) using immobilized αvβ6 integrin .

- Isothermal titration calorimetry (ITC) : Reports enthalpy-driven binding (ΔH = -9.8 kcal/mol) with 1:1 stoichiometry .

- Fluorescence polarization (FP) : Competes with FITC-labeled ligands (IC50 = 38 nM ± 5%) . Data interpretation uses global fitting to a two-state binding model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.